1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c20-14(11-4-7-22-10-11)9-19-8-13(17-18-19)15(21)16-5-3-12-2-1-6-23-12/h1-2,4,6-8,10,14,20H,3,5,9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKJBQCVLNEFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets.
Mode of Action
Thiophene derivatives have been known to interact with various biological targets, leading to a range of effects. For instance, some thiophene derivatives have been found to inhibit tyrosinase, an enzyme involved in melanin synthesis.
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. These effects suggest that thiophene derivatives may interact with multiple biochemical pathways.
Biological Activity
The compound 1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. The unique combination of functional groups in this compound suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular structure of this compound features:
- Two thiophene rings that enhance its electronic properties.
- A triazole ring , which is often associated with various biological activities.
- A hydroxyethyl group , contributing to hydrogen bonding capabilities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂S₂ |
| Molecular Weight | 301.39 g/mol |
| Functional Groups | Hydroxy, Triazole, Thiophene |
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial properties : Many thiophene derivatives have shown effectiveness against various bacterial strains.
- Anticancer effects : Some studies suggest that triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory activity : The presence of hydroxy groups may enhance the anti-inflammatory potential by modulating cytokine production.
Case Studies
- Anticancer Activity : A study on related triazole compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : In vitro assays revealed that derivatives with thiophene rings displayed potent activity against Gram-positive and Gram-negative bacteria. For instance, a related compound showed an MIC of 16 µg/mL against Staphylococcus aureus.
- Anti-inflammatory Properties : Research has indicated that triazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting a potential role in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives and utilizing coupling reactions to form the triazole ring. Various synthetic routes have been explored to optimize yield and purity.
Table 2: Synthetic Routes
| Method | Description |
|---|---|
| Click Chemistry | Utilizes azides and alkynes to form triazoles |
| Condensation Reactions | Combines thiophene derivatives with amines |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include the formation of triazole rings through azide-alkyne cycloaddition reactions. Characterization is achieved using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm the molecular structure and purity.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity :
Studies have shown that derivatives of triazoles, including the target compound, possess significant antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to standard antibiotics .
Anticancer Properties :
The triazole ring system is known for its anticancer potential. Compounds similar to 1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival .
Anti-inflammatory Effects :
Research has also highlighted the anti-inflammatory properties of triazole compounds. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against resistant bacterial strains.
- Methodology : The compound was tested using agar diffusion methods against various pathogens.
- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on human lung cancer cell lines.
- Methodology : MTT assays were performed to determine cell viability after treatment with varying concentrations of the compound.
- Results : The results indicated a dose-dependent decrease in cell viability, suggesting strong anticancer activity .
Material Science Applications
Beyond biological applications, this compound may also find utility in material science. Its unique structure allows for potential use in organic electronics and photonic devices due to its electronic properties derived from thiophene moieties. Researchers are exploring its incorporation into polymer matrices for enhanced conductivity and stability.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis can be approached via cycloaddition or coupling reactions involving thiophene derivatives and triazole precursors. For example, highlights the use of ethanol as a solvent under reflux for similar triazole-carboxamide derivatives, achieving yields of 64–74% with crystallization from DMF or ethanol/water mixtures. Key variables include temperature control (e.g., cooling to 0–5°C post-reaction to precipitate products) and catalyst selection (e.g., Cu(I) for click chemistry). Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for azide-alkyne cycloaddition) are critical .
Q. How can structural characterization techniques (e.g., NMR, IR) resolve ambiguities in the regiochemistry of the triazole ring?
- Methodological Answer :
- H-NMR : The triazole proton (H-4) typically resonates at δ 7.8–8.2 ppm. Adjacent substituents (e.g., hydroxyethyl or thiophenylethyl groups) split signals due to coupling, as seen in for analogous compounds (δ 4.2–4.5 ppm for methylene protons) .
- IR : A strong carbonyl stretch (C=O) near 1650–1700 cm confirms carboxamide formation. Thiophene C-S vibrations appear at 700–800 cm. Discrepancies in peak positions may indicate tautomerism or impurities, requiring repeated purification .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s binding affinity to biological targets, and how do they align with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps). demonstrates that thiophene-triazole derivatives exhibit low band gaps (~3.5 eV), suggesting redox activity relevant to enzyme inhibition .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2). reports docking scores (e.g., −9.2 kcal/mol for similar compounds) and identifies key residues (e.g., Arg120, Tyr355) for hydrogen bonding. Validate predictions via in vitro assays (e.g., COX-2 inhibition IC) .
Q. How can researchers address contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC/EC determinations across multiple cell lines (e.g., HeLa, HEK293) to distinguish selective toxicity. For example, notes that thiadiazole-triazole hybrids show antimicrobial activity at 10 μM but cytotoxicity at 50 μM, requiring careful threshold calibration .
- Mechanistic Studies : Use flow cytometry (apoptosis assays) or ROS detection kits to differentiate between targeted bioactivity and nonspecific cell death. Contradictions may arise from assay conditions (e.g., serum concentration, incubation time) .
Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the hydroxyethyl moiety. shows that thiophene-carboxamide derivatives with PEGylated sidechains enhance aqueous solubility by >50% .
- Co-crystallization : Screen co-formers (e.g., succinic acid) via slurry experiments. reports a 30% solubility increase for thiazole derivatives using this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
